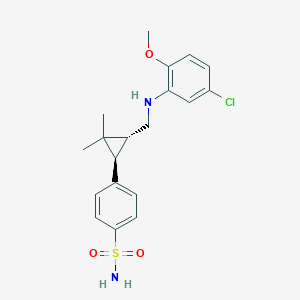
BNC375
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BNC375 is a small molecule compound that acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This receptor is a subtype of the nicotinic acetylcholine receptors, which are involved in various neurological processes. This compound has shown potential in enhancing cognitive functions and is being investigated for its therapeutic applications in central nervous system disorders, particularly those involving cognitive impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BNC375 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and various catalysts to form the desired heterocyclic structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and other standard purification methods to achieve the desired purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing efficient purification techniques. The industrial process also focuses on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
BNC375 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the functional groups that are susceptible to oxidative conditions.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups.
Scientific Research Applications
BNC375 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the alpha-7 nicotinic acetylcholine receptor and its modulation.
Biology: Investigated for its effects on neuronal signaling and cognitive functions.
Medicine: Potential therapeutic agent for treating cognitive impairments associated with central nervous system disorders.
Industry: Potential applications in the development of new drugs targeting neurological conditions.
Mechanism of Action
BNC375 exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor and enhancing its activity. This receptor is involved in the modulation of neurotransmitter release and neuronal excitability. By acting as a positive allosteric modulator, this compound increases the receptor’s response to acetylcholine, leading to enhanced cognitive functions and potential therapeutic benefits in conditions involving cognitive deficits .
Comparison with Similar Compounds
Similar Compounds
PNU-120596: Another positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor.
NS1738: A compound with similar modulatory effects on the alpha-7 receptor.
AVL-3288: Known for its cognitive-enhancing properties through modulation of the same receptor.
Uniqueness of BNC375
This compound stands out due to its high selectivity and potency as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. It has shown promising results in preclinical models, demonstrating robust procognitive effects across a wide exposure range . This makes it a valuable candidate for further development and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWDCTBUJUEFDE-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
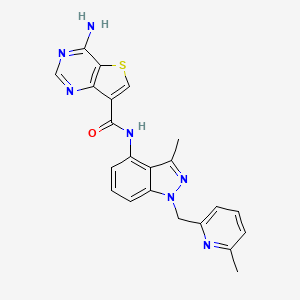
![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
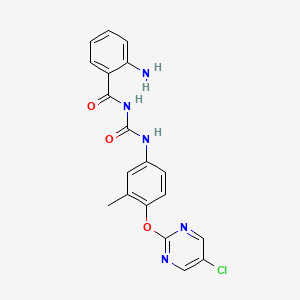
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)
![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B8107578.png)
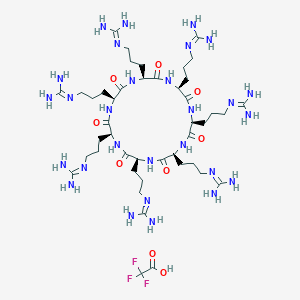
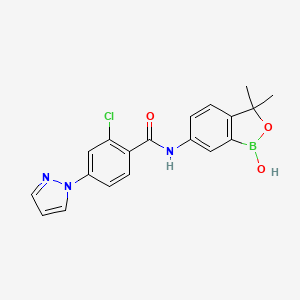
![2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide](/img/structure/B8107588.png)
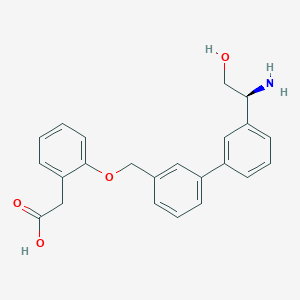
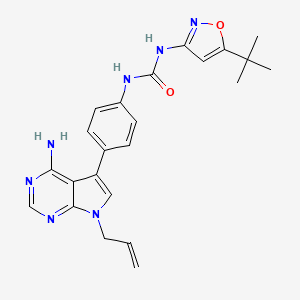
![N-[3-(5,6-diethyl-4-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B8107623.png)
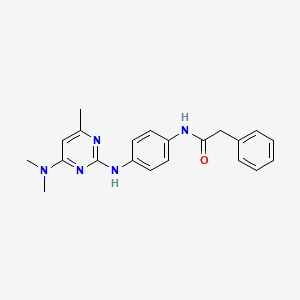
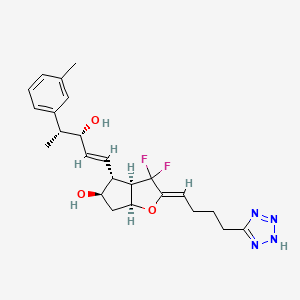
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
